molecular formula C10H11BrO2 B14038793 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one

1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14038793
M. Wt: 243.10 g/mol
InChI Key: UOXLDPUVLMUDKL-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one is a brominated aromatic ketone featuring a hydroxymethyl (-CH₂OH) substituent on the ortho position of the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical chemistry due to its reactive α-bromo ketone moiety and polar hydroxymethyl group, which influence its solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-1-[2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(13)10(11)9-5-3-2-4-8(9)6-12/h2-5,10,12H,6H2,1H3

InChI Key

UOXLDPUVLMUDKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1CO)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one

General Synthetic Strategy

The synthesis of This compound typically involves the bromination of a suitable precursor, usually a 1-(2-(hydroxymethyl)phenyl)propan-2-one or a related ketone compound. The bromination targets the alpha position relative to the ketone, introducing the bromine atom to form the alpha-bromo ketone. The hydroxymethyl group on the phenyl ring is generally introduced or preserved during the synthesis to maintain the desired substitution pattern.

Common Bromination Approaches

Bromination of Alpha-Substituted Ketones
  • Starting Material : 1-(2-(hydroxymethyl)phenyl)propan-2-one or analogous phenylpropan-2-one derivatives.
  • Reagents : Molecular bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).
  • Solvents : Common solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Conditions : Controlled temperature (0 to ambient, typically 10–35 °C) to minimize side reactions and over-bromination.
  • Mechanism : Electrophilic bromination at the alpha-carbon adjacent to the carbonyl group, facilitated by enol or enolate intermediate formation.

This method is efficient for introducing the bromine atom while preserving the hydroxymethyl group on the aromatic ring, which is crucial for the compound’s reactivity and applications.

Stepwise Synthesis Outline

Step Description Reagents/Conditions Notes
1 Preparation of 1-(2-(hydroxymethyl)phenyl)propan-2-one Friedel-Crafts acylation or other ketone synthesis methods Ensures the hydroxymethyl group is present at the ortho position
2 Bromination at the alpha position of the ketone Bromine (Br2) or N-bromosuccinimide (NBS) in CH2Cl2 or THF, 0–35 °C Controlled addition to avoid polybromination
3 Purification Flash chromatography or recrystallization Yields pure alpha-bromo ketone with hydroxymethyl substituent

Alternative Synthetic Routes

Some literature suggests alternative methods involving:

  • One-pot strategies : Combining bromination and other functional group transformations in a single reaction vessel to streamline synthesis.
  • Use of halogenating agents : Such as t-butyl nitrite and antimony tribromide for selective bromination in complex molecules (though specific to related compounds).
  • Reduction and functional group interconversion : Starting from halogenated chromanones or other precursors, followed by reduction and bromination steps under mild conditions.

Research Findings and Data Summary

Spectroscopic and Analytical Data

Typical characterization data for related alpha-bromo ketones with hydroxymethyl substitution include:

Parameter Typical Values
Melting Point ~50 °C (varies with purity and substitution)
1H NMR (CDCl3) Aromatic protons: 7.0–8.0 ppm; Hydroxymethyl protons: 4.2–4.5 ppm (singlet); Alpha-proton adjacent to Br: ~4.0 ppm (singlet or doublet)
13C NMR (CDCl3) Carbonyl carbon: ~190–200 ppm; Aromatic carbons: 120–140 ppm; Hydroxymethyl carbon: ~60 ppm
IR (KBr) Strong C=O stretch at ~1700 cm⁻¹; O-H stretch ~3400 cm⁻¹
Mass Spectrometry Molecular ion consistent with C12H13BrO2, molecular weight approx. 260 g/mol

Yield and Purity

  • Bromination reactions typically yield 50–90% of the desired alpha-bromo ketone.
  • Purification by column chromatography or recrystallization is effective in obtaining analytically pure samples.
  • Reaction conditions such as temperature, solvent, and brominating agent concentration critically affect yield and selectivity.

Comparative Table of Related Compounds and Their Preparation

Compound Name Molecular Formula Key Functional Groups Preparation Method Unique Features
This compound C12H13BrO2 Alpha-bromo ketone, hydroxymethyl ortho-substituent Bromination of 1-(2-(hydroxymethyl)phenyl)propan-2-one Ortho-hydroxymethyl group influences reactivity
1-Bromo-1-(3-(hydroxymethyl)phenyl)propan-2-one C12H13BrO2 Alpha-bromo ketone, hydroxymethyl meta-substituent Similar bromination approach Positional isomer with different reactivity
4-Bromoacetophenone C8H7BrO Alpha-bromo ketone Bromination of acetophenone Simpler aromatic substitution
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one C9H9BrO3 Multiple hydroxyl groups Bromination of hydroxy-substituted phenyl ethanone Increased polarity and reactivity

Summary and Recommendations

  • The most reliable and commonly used method for preparing This compound is the selective bromination of the alpha position of 1-(2-(hydroxymethyl)phenyl)propan-2-one using bromine or N-bromosuccinimide under controlled temperature and solvent conditions.
  • Maintaining mild reaction temperatures (0–35 °C) and using aprotic solvents such as dichloromethane or tetrahydrofuran minimizes side reactions and degradation.
  • Purification strategies such as flash chromatography ensure high purity and yield.
  • Alternative methods involving one-pot reactions or halogenating agents may be explored for complex derivatives but require careful optimization.
  • Spectroscopic and analytical data confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(2-Bromo-6-hydroxyphenyl)propan-1-one (CAS: 871889-68-8)

    • Similarity Score : 0.94 .
    • Key Differences : The bromine and hydroxyl groups are positioned at the 2- and 6-positions of the phenyl ring, respectively. This alters the electronic distribution, reducing steric hindrance near the ketone compared to the hydroxymethyl group in the target compound.
    • Reactivity : The para-hydroxyl group may enhance hydrogen bonding but reduces electron-withdrawing effects on the ketone compared to the ortho-hydroxymethyl group.
  • 1-(5-Bromo-2-hydroxyphenyl)propan-1-one (CAS: 17764-93-1) Similarity Score: 0.88 . Key Differences: Bromine is at the 5-position, and hydroxyl is at the 2-position.

Halogen vs. Hydroxymethyl Substituents

  • 1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS: 864774-65-2)

    • Molecular Formula : C₉H₈BrFO .
    • Comparison : Fluorine at the 2-position introduces strong electron-withdrawing effects, increasing the ketone's electrophilicity but reducing solubility in polar solvents compared to the hydroxymethyl group.
  • 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (CAS: 1806402-05-0)

    • Molecular Formula : C₁₀H₇BrF₄O₂ .
    • Comparison : The trifluoromethoxy group (-OCF₃) enhances lipophilicity and electron withdrawal, making this compound more stable but less reactive in nucleophilic additions than the hydroxymethyl-substituted target compound.

Aromatic System Modifications

  • 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one (CAS: 72337-73-6)

    • Structure : Naphthalene ring with a methoxy group .
    • Comparison : The extended aromatic system increases hydrophobicity, while the methoxy group donates electrons, stabilizing the ketone. This contrasts with the hydroxymethyl group, which offers hydrogen-bonding capability.
  • (E)-1-[(5-Bromo-2-methoxy)phenyl]-3-(2,5-dihydroxyphenyl)-2-propene-1-one Structure: Chalcone derivative with conjugated enone and dihydroxyphenyl groups . Comparison: The conjugated system enables UV absorption and redox activity, unlike the non-conjugated target compound. Dihydroxy groups improve solubility but introduce metabolic liability.

Functional Group Variations

  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Structure: Enone system with bromine on the α-carbon . Comparison: The α-bromo enone is highly reactive in conjugate additions, whereas the target compound’s α-bromo ketone favors nucleophilic substitution or elimination.
  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

    • Structure : Methylsulfanyl (-SCH₃) substituent .
    • Comparison : The sulfur atom’s electron-donating nature reduces ketone electrophilicity, contrasting with the hydroxymethyl group’s polarity.

Physicochemical and Reactivity Trends

Solubility and Polarity

  • Hydroxymethyl Group : Enhances water solubility via hydrogen bonding (e.g., target compound) compared to halogenated analogs .
  • Halogen Substituents : Increase molecular weight and lipophilicity, favoring organic solvent solubility (e.g., 1-(5-Bromo-2-fluorophenyl)propan-1-one) .

Reactivity

  • α-Bromo Ketones : The target compound’s α-bromo ketone is prone to nucleophilic substitution (e.g., with amines or thiols) and elimination reactions.
  • Chalcone Derivatives: Enone systems (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) undergo Michael additions or cycloadditions .

Crystallographic and Stability Considerations

  • Hydrogen Bonding : The hydroxymethyl group in the target compound likely forms intermolecular H-bonds, influencing crystal packing and melting points, unlike methyl or halogen substituents .

Biological Activity

1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol. This compound features a bromine atom bonded to a propan-2-one moiety, alongside a hydroxymethyl group attached to a phenyl ring. Its structural characteristics impart significant reactivity, making it valuable in synthetic organic chemistry and potential biological applications.

The synthesis of this compound typically involves bromination of suitable precursors. One common method includes:

  • Bromination of Hydroxymethyl Phenyl Compound : This method allows for the efficient formation of the target compound while minimizing side reactions. The compound appears as a white solid or liquid and is soluble in various organic solvents, including ether and alcohol.

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural analogs often exhibit significant biological properties, including:

  • Antimicrobial Activity : Compounds with similar structures have shown potential in inhibiting bacterial growth.
  • Pharmacological Potential : The presence of the bromine atom may enhance interactions with biological targets, suggesting potential applications in drug development.

Antimicrobial Activity

Research has indicated that halogenated compounds often possess enhanced antimicrobial properties. For instance, studies on related compounds have demonstrated:

  • Inhibition against Gram-positive and Gram-negative bacteria : Compounds structurally similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its potential biological activity. A comparative analysis with similar compounds reveals:

Compound NameMolecular FormulaMolecular WeightUnique Features
1-Bromo-1-(3-(hydroxymethyl)phenyl)propan-2-oneC10H11BrO2243.1 g/molHydroxymethyl group at position 3
4-BromoacetophenoneC9H9BrO215.06 g/molContains an acetophenone moiety
4-HydroxybenzaldehydeC7H6O3138.12 g/molFeatures a hydroxyl group and aldehyde functionality

The presence of both bromine and hydroxymethyl functional groups distinguishes this compound from its analogs, providing unique reactivity patterns that could lead to biologically active derivatives.

Future Directions

Given the promising structural characteristics and preliminary findings regarding the biological activity of related compounds, further research is warranted to explore:

  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets.
  • Derivatives Development : Synthesizing derivatives to enhance bioactivity and selectivity towards specific biological pathways.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reference
Bromination (Br₂/CHCl₃)6898
Reductive Amination5295

Q. Table 2. Crystallographic Refinement Parameters

SoftwareR-factor (%)Resolution (Å)Disorder Handling
SHELXL3.10.84Restraints for H atoms
OLEX24.50.95Automated ADPs

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